4,7-dimethoxy-1H-indole

Vue d'ensemble

Description

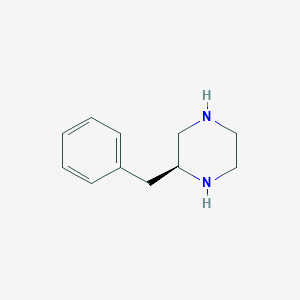

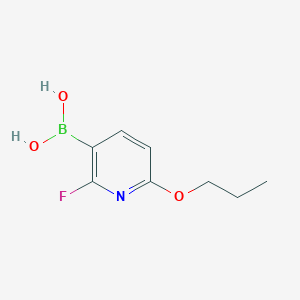

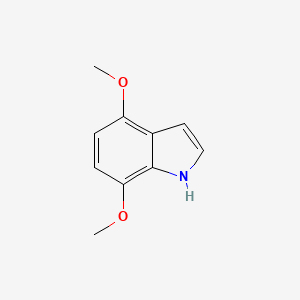

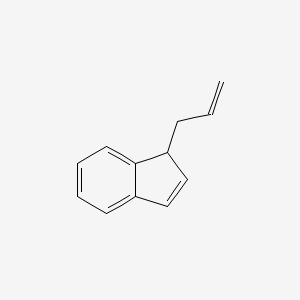

4,7-Dimethoxy-1H-indole is a derivative of the indole compound, which is a heterocyclic structure with a benzene ring fused to a pyrrole ring. The dimethoxy substitution at the 4 and 7 positions indicates the presence of two methoxy groups (-OCH3) attached to the indole framework. Indole derivatives are of significant interest due to their prevalence in natural products and their utility in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and various chemical reactions. In the first paper, a multi-step synthesis is described for a related compound, 2-(2,2-dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole, starting from phenylhydrazine hydrochloride and dimethyl (R)-2-(3-oxocyclohexyl)malonate . The process includes a central dehydrogenative reaction to construct the tetracyclic ring system. Although this synthesis does not directly pertain to 4,7-dimethoxy-1H-indole, it provides insight into the complexity of synthesizing substituted indole compounds.

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a nitrogen atom within the pyrrole ring, which can participate in various non-covalent interactions. The substitution pattern on the indole ring can significantly influence the compound's physical and chemical properties. For instance, the macrocyclic compounds described in the second paper contain indole and 1,4-dihydropyridine heterocyclic subunits, showcasing the versatility of indole as a substructure for complex molecular architectures .

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. The third paper discusses the reaction of 4,6-dimethoxyindole with aryl aldehydes and phosphoryl chloride to yield tetrahydro- and dihydro-indolo[3,2-b]carbazoles . This indicates that substituted indoles can participate in electrophilic aromatic substitution reactions, which are crucial for further functionalization of the indole core.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives like 4,7-dimethoxy-1H-indole are influenced by their molecular structure. The presence of methoxy groups can increase the electron density on the indole ring, potentially affecting its reactivity and interaction with other molecules. The first paper also suggests that the synthesized compound could be a good material for non-linear optical applications due to its favorable β tensor properties . This highlights the importance of understanding the physical and chemical properties of indole derivatives for their application in material science.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

4,7-Dimethoxy-1H-indole derivatives are gaining interest due to their diverse applications in various fields. Novel indole-based derivatives have been synthesized and characterized by NMR, IR, and UV–Visible techniques, alongside X-ray diffraction (XRD) studies and density functional theory (DFT) analysis. These investigations provide insights into the molecular structure, bond angles, and lengths, enhancing our understanding of their potential in high-tech applications, particularly in nonlinear optical (NLO) properties (Tariq et al., 2020).

Antimicrobial Properties

Research on 4,7-dimethoxyindole derivatives as potential chemotherapeutic agents has revealed their antimicrobial properties. Specifically, some 4,7-disubstituted 3-acylindoles demonstrate activity against certain bacterial strains, highlighting their potential in medical applications. These findings are significant as they suggest a mechanism involving interference with cellular DNA (Malesani et al., 1975).

Antioxidant and Acetylcholinesterase Inhibition Properties

4,6-Dimethoxy-1H-indole-2-carbohydrazides, closely related to 4,7-dimethoxy-1H-indole, show promising antioxidant properties. These compounds have been tested for their effectiveness in various antioxidant assays and for their acetylcholinesterase inhibition capabilities, indicating potential applications in neurodegenerative disease treatment (Bingul et al., 2019).

Chemical Reactivity and Functionalization

Research into the reactivity of 4,7-dimethoxyindole compounds has led to the development of various derivatives through processes like carboxylation, acylation, and dealkylation. These processes have been studied for their potential in creating compounds with antimicrobial activity, showcasing the versatility of 4,7-dimethoxyindole in synthetic chemistry (Malesani et al., 1981).

Mécanisme D'action

- The primary targets of 4,7-dimethoxy-1H-indole are likely specific receptors or enzymes within the body. Unfortunately, specific targets for this compound have not been extensively studied or reported in the literature .

Target of Action

Result of Action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4,7-dimethoxy-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-12-8-3-4-9(13-2)10-7(8)5-6-11-10/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDGAYDZZUTPPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CNC2=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333510 | |

| Record name | 4,7-dimethoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7-dimethoxy-1H-indole | |

CAS RN |

23876-39-3 | |

| Record name | 4,7-dimethoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-6-(hydroxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol](/img/structure/B3031232.png)